

9-Vinyl-9H-purine: A Technical Guide to Synthesis and Commercial Availability

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Compound of Interest

Compound Name: 9-Vinyl-9H-purine

Cat. No.: B1236784

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For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Vinyl-9H-purine is a versatile monomer that holds significant potential in the development of novel polymers and as a scaffold in medicinal chemistry. Its unique electronic and structural properties make it a valuable building block for materials science and drug discovery. This technical guide provides a comprehensive overview of the commercial availability of **9-Vinyl-9H-purine** and its derivatives, along with a detailed experimental protocol for its synthesis. The information presented herein is intended to support researchers and developers in harnessing the potential of this important compound.

Commercial Availability

Direct commercial availability of unsubstituted **9-Vinyl-9H-purine** is limited. Our research indicates that this compound is not typically offered as a stock item by major chemical suppliers. However, several derivatives of 9-vinylpurine are commercially available, suggesting that while the parent compound may require custom synthesis, its chemical space is accessible.

The following table summarizes the commercial availability of key 9-vinylpurine derivatives. Researchers interested in these compounds can inquire with the listed suppliers for quotations and lead times.

Compound Name	CAS Number	Supplier(s)	Notes
6-Chloro-9-vinyl-9H-purine	15816-12-3	BLD Pharm	Available for online orders.
9-Vinyl-9H-purin-6-amine (9-Vinyladenine)	20245-85-6	CymitQuimica (Brand: Fluorochem)	Available in various quantities (e.g., 10mg, 100mg, 250mg). Intended for laboratory use.

Note: The availability and pricing of these compounds are subject to change. It is recommended to contact the suppliers directly for the most current information. The lack of readily available **9-Vinyl-9H-purine** underscores the importance of reliable synthetic methods.

Synthesis of 9-Vinyl-9H-purine

The synthesis of **9-Vinyl-9H-purine** can be achieved through a two-step process involving the N-alkylation of 9H-purine followed by an elimination reaction. The following protocol is based on established methods for the N-vinylation of heterocyclic compounds, most notably the work of Pitha and Ts'o.

Experimental Protocol: Synthesis of 9-Vinyl-9H-purine

Step 1: Synthesis of 9-(2-Chloroethyl)-9H-purine

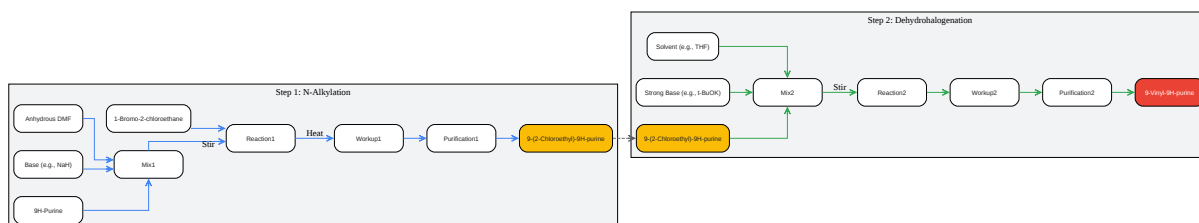
- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 9H-purine (1 equivalent) in anhydrous dimethylformamide (DMF).
- **Base Addition:** Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2-3 equivalents), portion-wise to the suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
- **Alkylation:** To the resulting purine salt, add 1-bromo-2-chloroethane (1.5 equivalents) dropwise.

- **Reaction:** Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to yield 9-(2-chloroethyl)-9H-purine.

Step 2: Synthesis of **9-Vinyl-9H-purine** (Dehydrohalogenation)

- **Reaction Setup:** Dissolve the purified 9-(2-chloroethyl)-9H-purine (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
- **Base Addition:** Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK, 2-3 equivalents) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents), to the solution at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
- **Workup:** Quench the reaction by adding water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- **Purification:** Purify the crude **9-Vinyl-9H-purine** by column chromatography or recrystallization to obtain the final product.

Experimental Workflow Diagram

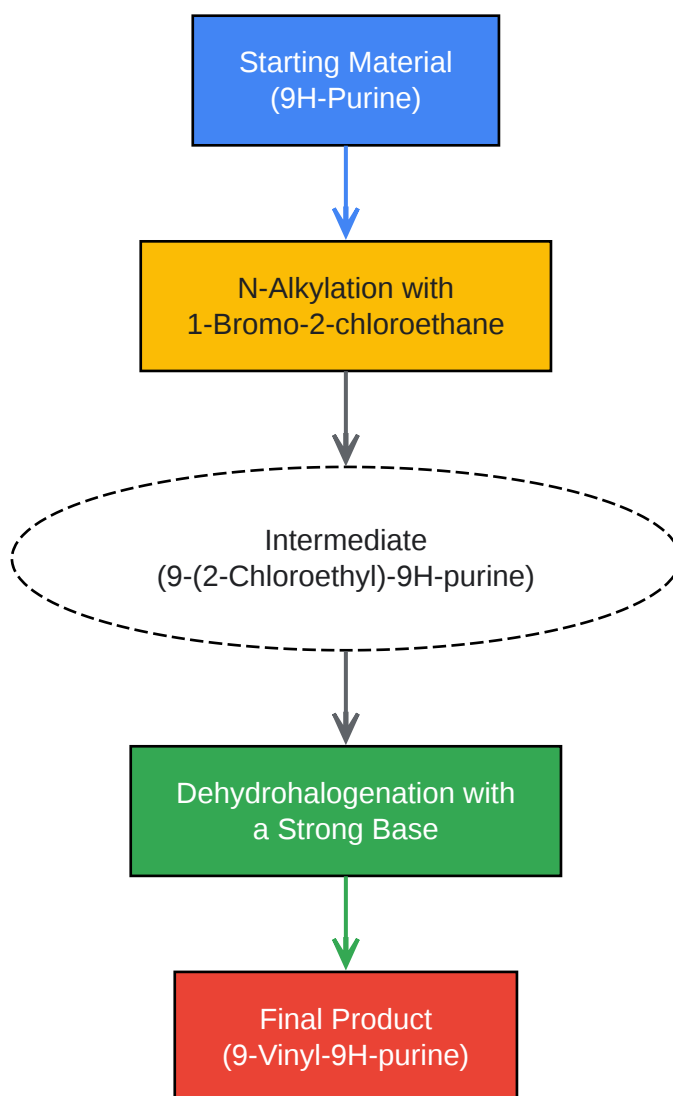


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Caption: Synthetic workflow for **9-Vinyl-9H-purine** production.

Logical Relationship of Synthesis Steps

The synthesis of **9-Vinyl-9H-purine** is a sequential process where the successful formation of the intermediate in the first step is critical for the final elimination reaction. The logical flow ensures the regioselective introduction of the vinyl precursor at the N9 position of the purine ring, which is generally favored under the described alkylation conditions.



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Caption: Logical flow of the **9-Vinyl-9H-purine** synthesis.

Conclusion

While **9-Vinyl-9H-purine** is not a readily available commercial product, its synthesis is achievable through a well-established two-step chemical sequence. This guide provides researchers and drug development professionals with the necessary information to either procure commercially available derivatives or to undertake the synthesis of the parent compound. The availability of a reliable synthetic protocol opens the door to further exploration of **9-Vinyl-9H-purine** in various scientific and technological applications.

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